Cas no 2361587-14-4 (N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide)

N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide structure
2361587-14-4 structure
商品名:N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide
CAS番号:2361587-14-4
MF:C15H20N2O2
メガワット:260.331503868103
CID:5412750
PubChem ID:145908382

N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • 2361587-14-4
    • N-(2-{[(1S)-1-(2-methylphenyl)ethyl]carbamoyl}ethyl)prop-2-enamide
    • Z2784444789
    • EN300-26574925
    • N-[3-[[(1S)-1-(2-Methylphenyl)ethyl]amino]-3-oxopropyl]-2-propenamide
    • N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide
    • インチ: 1S/C15H20N2O2/c1-4-14(18)16-10-9-15(19)17-12(3)13-8-6-5-7-11(13)2/h4-8,12H,1,9-10H2,2-3H3,(H,16,18)(H,17,19)/t12-/m0/s1
    • InChIKey: ODFQSPYLOMAREO-LBPRGKRZSA-N
    • ほほえんだ: C(NCCC(N[C@H](C1=CC=CC=C1C)C)=O)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 260.152477885g/mol
  • どういたいしつりょう: 260.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 58.2Ų

じっけんとくせい

  • 密度みつど: 1.061±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 533.7±50.0 °C(Predicted)
  • 酸性度係数(pKa): 14.38±0.46(Predicted)

N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26574925-0.05g
N-(2-{[(1S)-1-(2-methylphenyl)ethyl]carbamoyl}ethyl)prop-2-enamide
2361587-14-4 95.0%
0.05g
$246.0 2025-03-20

N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide 関連文献

N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamideに関する追加情報

N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide: A Comprehensive Overview

The compound with CAS No. 2361587-14-4, commonly referred to as N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activity. In this article, we delve into the structural characteristics, synthesis methods, and the latest research findings related to this compound.

Structural Analysis

The molecular structure of N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide is characterized by a chiral center at the (1S) configuration, which plays a crucial role in its stereochemical properties. The presence of a 2-methylphenyl group introduces aromaticity and enhances the molecule's stability. Additionally, the prop-2-enamide moiety contributes to the compound's reactivity and selectivity in various chemical reactions. Recent studies have highlighted the importance of this structure in drug design, particularly in the development of enzyme inhibitors and receptor agonists.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the chiral center through asymmetric synthesis and the subsequent coupling reactions to introduce the functional groups. Researchers have employed methodologies such as enantioselective catalysis and Suzuki coupling to achieve high yields and purity. The compound has been characterized using state-of-the-art analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, which have provided detailed insights into its molecular geometry and electronic properties.

Biological Activity and Applications

N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide has demonstrated remarkable biological activity in recent studies. Preclinical experiments have shown that it exhibits potent inhibitory effects on key enzymes involved in metabolic pathways, making it a promising candidate for drug development. Furthermore, its ability to modulate receptor activity suggests potential applications in treating conditions such as neurodegenerative diseases and inflammatory disorders.

Safety and Toxicology

To ensure safe use, comprehensive toxicological studies have been conducted on this compound. These studies have revealed that it exhibits low toxicity at therapeutic doses, with minimal adverse effects on vital organs. However, further research is required to fully understand its long-term safety profile and potential for bioaccumulation.

Future Directions

The future of N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide lies in its continued exploration as a therapeutic agent. Ongoing research is focused on optimizing its pharmacokinetic properties, improving its bioavailability, and exploring its efficacy in clinical settings. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a viable treatment option.

In conclusion, N-(2-{(1S)-1-(2-methylphenyl)ethylcarbamoyl}ethyl)prop-2-enamide represents a significant advancement in organic chemistry with vast potential across multiple disciplines. As research progresses, this compound is poised to make a substantial impact on both scientific innovation and medical therapy.

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